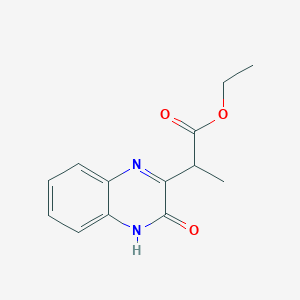
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
描述
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
作用机制
Target of Action
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a derivative of quinoxaline. Quinoxaline derivatives have been found to exhibit a broad range of therapeutic properties, particularly antiviral and anti-inflammatory activities . .
Mode of Action
This allows for multiple diversification strategies to produce a broad range of substitution patterns .
Pharmacokinetics
27±01 g/cm3 , which may influence its bioavailability and distribution within the body.
生化分析
Biochemical Properties
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits potent antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes leads to the disruption of critical biochemical pathways, thereby inhibiting tumor growth. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, further highlighting its potential therapeutic applications .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. Additionally, this compound has been observed to affect cell signaling pathways involved in inflammation, leading to a reduction in inflammatory responses . These cellular effects make it a promising candidate for therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, it inhibits enzymes involved in cancer cell proliferation, thereby preventing tumor growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Its degradation products may also exhibit biological activity, which could influence the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also identified threshold effects, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy, making it crucial to understand its metabolic profile for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues also determines its therapeutic effects, as it needs to reach target sites to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, such as hydroxyquinoxalines, aminoquinoxalines, and thiolquinoxalines
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: The compound and its derivatives are being explored for their potential use in drug development, particularly for their anti-inflammatory and antioxidant properties.
Industry: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: This compound shares a similar quinoxaline core structure but lacks the ethyl ester group. It has been studied for its potential as an antiviral and anti-inflammatory agent.
4-Hydroxy-2-quinolone: This compound has a similar bicyclic structure but contains a hydroxyl group instead of a keto group. It is known for its antibacterial and antifungal properties.
Ethyl 2-(3-hydroxyquinoxalin-2-yl)propanoate: This compound is a hydroxylated derivative of this compound and has been investigated for its potential use in drug development.
The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications in various fields.
属性
IUPAC Name |
ethyl 2-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVFRILKMNGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344779 | |
| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63186-18-5 | |
| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


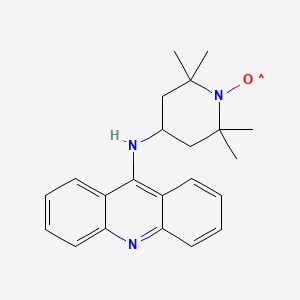
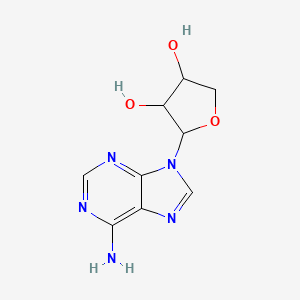
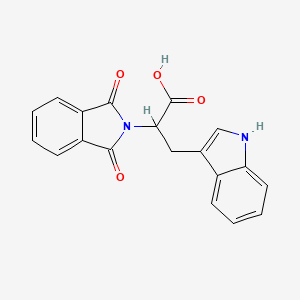
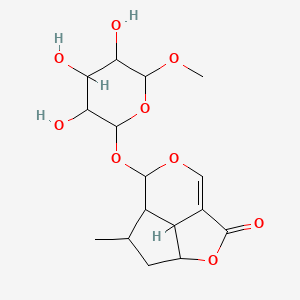

![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)
![2-[[6,6-dimethyl-2-(propan-2-ylthio)-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1214688.png)

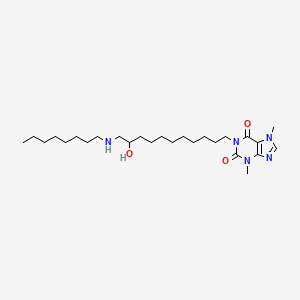
![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)
![Imidazo[1,5-a]pyridine](/img/structure/B1214698.png)
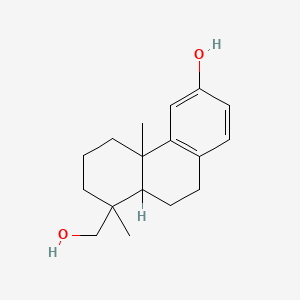
![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)
